![molecular formula C17H17N3O4 B6510335 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902920-35-8](/img/structure/B6510335.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, commonly referred to as 3DMPPD, is an organic compound that has recently become a subject of scientific research. It is a member of the pyrido[2,3-d]pyrimidine family and has been found to possess unique properties, making it an attractive candidate for a range of biochemical and physiological studies.
Scientific Research Applications
- Pyrazolines, including pyrido[2,3-d]pyrimidine derivatives, have demonstrated antibacterial properties . Researchers have explored their potential as agents against bacterial infections, which could be crucial in combating antibiotic-resistant strains.
- These compounds have also exhibited antifungal activity . Investigating their efficacy against fungal pathogens could lead to novel antifungal drugs.
- A study investigated the neurotoxic potential of a newly synthesized pyrazoline derivative on AchE activity in rainbow trout alevins . AchE inhibition can impact nerve transmission and behavior, making this research relevant for understanding neurotoxicity.
- Another pyrido[2,3-d]pyrimidine derivative was characterized and evaluated for its cytotoxicity against tumor cells and its interaction with DNA . Understanding its effects on cellular processes and genetic material is essential for potential therapeutic applications.
- Pyrido[2,3-d]pyrimidine derivatives have been associated with DHFR inhibition and interactions with kinases (e.g., tyrosine-protein kinase Abl, MAP kinases) . These targets play crucial roles in cellular processes, making them relevant for drug development.
- Relevant derivatives, including those with a similar structure, have shown immunomodulatory and anticancer properties . Investigating their impact on immune responses and cancer cells could lead to therapeutic breakthroughs.
Antibacterial Activity
Antifungal Effects
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Cytotoxicity and Interaction with DNA
Targeting Dihydrofolate Reductase (DHFR) and Kinases
Immunomodulation and Anticancer Potential
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission . High levels of acetylcholine are considered desirable in patients with certain conditions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter . The compound’s high affinity for AChE suggests that it may bind to the enzyme’s active site, preventing acetylcholine from accessing this site and being hydrolyzed .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine . By preventing the breakdown of acetylcholine, the compound prolongs the action of this neurotransmitter, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have various molecular and cellular effects. For instance, enhanced cholinergic transmission can improve cognitive function in patients with neurodegenerative disorders .
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-5-11(10-14(13)24-2)7-9-20-16(21)12-4-3-8-18-15(12)19-17(20)22/h3-6,8,10H,7,9H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGVCHOGGINWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
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